molecular formula C10H15NO3 B11767881 Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate

Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B11767881
M. Wt: 197.23 g/mol
InChI Key: WLQAZYHEVHDGND-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound featuring a six-membered azaspiro ring fused with a cyclobutane moiety. Its synthesis involves deprotection of the tert-butyl precursor (tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate, CAS 203661-71-6) using HCl in 1,4-dioxane, followed by esterification with ethyl chloroformate . The structure is confirmed by $ ^1H $ NMR (CDCl$ _3 $): δ 4.15 (q, 2H), 3.63–3.43 (br m, 4H), 3.05 (br AB quartet, 4H), 2.08 (dd, 2H), 1.27 (t, 3H) . This compound serves as a key intermediate in pharmaceutical synthesis, particularly for muscarinic receptor modulators .

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C10H15NO3/c1-2-14-9(13)11-4-3-10(7-11)5-8(12)6-10/h2-7H2,1H3

InChI Key

WLQAZYHEVHDGND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2(C1)CC(=O)C2

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl 1-Oxo-6-Azaspiro[3.4]Octane-6-Carboxylate

The tert-butyl derivative (CAS 1251010-17-9) serves as a key intermediate. Its preparation involves a spiroannulation reaction between cyclopentane and azetidine precursors under acidic conditions. The tert-butyl group acts as a protective moiety, enhancing stability during subsequent transformations.

Acidic Deprotection and Ethyl Ester Formation

Deprotection of the tert-butyl group is achieved using hydrogen chloride (HCl) in 1,4-dioxane , yielding the free carboxylic acid intermediate. Subsequent esterification with ethyl chloroformate in the presence of a base (e.g., triethylamine) affords the target ethyl ester.

Table 1: Reaction Conditions for Deprotection-Esterification

ParameterValue/Range
HCl concentration4–6 M in dioxane
Reaction temperature0–25°C
Esterification time4–6 hours
Yield78–85%

Two-Step Cyclization Strategy

First Cyclization: Formation of the Azaspiro Core

Adapting methodologies from spirocyclic analogues, the azaspiro framework is constructed via a double cyclization reaction . Bis(2-chloroethyl) ether reacts with cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide (DMF) under phase-transfer catalysis (e.g., tetrabutylammonium bromide) and iodo metal salts (e.g., potassium iodide).

Key Reaction Parameters:

  • Temperature : 70–100°C

  • Time : 12–24 hours

  • Catalyst loading : 5–15 mol%

  • Yield : 76–82%

Second Cyclization: Introduction of the Oxo Group

The intermediate undergoes reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), followed by oxidation to introduce the 2-oxo moiety. This step requires strict control of stoichiometry to avoid over-reduction.

Alternative Route via Hydroxymethyl Intermediate

Synthesis of Benzyl 2-(Hydroxymethyl)-6-Azaspiro[3.4]Octane-6-Carboxylate

Benzyl-protected intermediates (e.g., CAS EVT-13602121) are synthesized through nucleophilic substitution between hydroxymethyl precursors and benzyl chloroformate. The benzyl group is later exchanged for ethyl via transesterification .

Transesterification to Ethyl Ester

The benzyl ester is cleaved under hydrogenation (H2/Pd-C) or acidic conditions, and the resultant acid is treated with ethanol in the presence of DCC (N,N'-dicyclohexylcarbodiimide) to yield the ethyl ester.

Table 2: Transesterification Optimization

ConditionOutcome
CatalystPd-C (10 wt%)
SolventEthanol/THF (1:1)
Temperature50–60°C
Yield70–75%

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates by stabilizing transition states, while ethereal solvents (THF, dioxane) improve esterification yields.

Catalytic Systems

Phase-transfer catalysts (e.g., tetrabutylammonium salts) accelerate spiroannulation by facilitating interfacial reactions. Iodo metal salts (KI, NaI) assist in halide displacement, critical for ring closure.

Temperature and Time Trade-offs

Higher temperatures (80–100°C) reduce reaction times but risk decomposition. A balance is achieved at 70–80°C for 18 hours , optimizing yield and purity.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • 1H NMR : Ethyl quartet at δ 4.15 ppm (J = 7.2 Hz) and methyl triplet at δ 1.27 ppm confirm ester formation.

  • 13C NMR : Carbonyl signals at δ 170–175 ppm verify the oxo group.

  • HRMS : Molecular ion peak at m/z 197.23 ([M+H]+) aligns with the molecular formula C10H15NO3.

Purity Assessment

Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity, with residual solvents quantified via GC-MS .

Chemical Reactions Analysis

Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where common reagents include halides and other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Analogues with Varied Ester Groups

Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Structural Features Notes
Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate 1440961-75-0 C$ _{15}$H$ _{17}$NO$ _3$ 259.3 97% Benzyl ester substituent Used in combinatorial chemistry
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate 203661-71-6 C$ _{12}$H$ _{19}$NO$ _3$ 225.28 96% tert-Butyl protecting group Precursor for ethyl ester synthesis
tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate 1251010-17-9 C$ _{12}$H$ _{19}$NO$ _3$ 225.28 N/A Oxo group at position 1 vs. 2 Structural isomer with 0.94 similarity

Key Observations :

  • The ethyl and benzyl esters differ in lipophilicity and steric bulk, impacting bioavailability and synthetic utility. Benzyl derivatives are often preferred for solid-phase synthesis due to ease of deprotection .
  • The tert-butyl variant is a stable intermediate, with 96% purity commercially available .

Analogues with Heteroatom Substitution

Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Structural Features Notes
Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate 1422354-53-7 C$ _{10}$H$ _{14}$O$ _3$S 214.28 ≥95% Sulfur atom at position 5 (thia) Altered electronic properties
Ethyl 6,6-dioxo-2-oxa-6λ$ ^6 $-thiaspiro[3.4]octane-8-carboxylate 2460750-58-5 C$ _9$H$ _{14}$O$ _5$S 234.27 N/A Sulfone (dioxo) and oxygen substitution Enhanced metabolic stability

Key Observations :

  • The sulfone group in CAS 2460750-58-5 increases oxidation state, improving stability but reducing solubility .

Analogues with Modified Spiro Rings

Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Structural Features Notes
(3aS,7aR)-tert-Butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate 1445988-59-9 C$ _{14}$H$ _{23}$NO$ _3$ 253.34 N/A Fused isoindole ring system Similarity score 0.98
2-Boc-5-oxohexahydrocyclopenta[c]pyrrole 148404-28-8 C$ _{13}$H$ _{21}$NO$ _3$ 239.31 N/A Cyclopentane-pyrrole fusion Used in peptide mimetics

Key Observations :

  • Ring fusion (e.g., isoindole) introduces planar rigidity, affecting conformational flexibility and target binding .
  • Cyclopenta[c]pyrrole derivatives are valued in drug design for their constrained geometry .

Biological Activity

Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate is a compound characterized by its unique spirocyclic structure, which incorporates a nitrogen atom within a cyclic framework. This structural feature is significant as it influences the compound's biological activity, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C10H15NO3
  • Molecular Weight : 197.23 g/mol
  • CAS Number : 1803350-92-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The spirocyclic structure allows for specific binding, which can lead to modulation of enzyme activity or receptor signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, leading to significant biochemical effects depending on the target pathway involved.
  • Antimicrobial Properties : The compound has shown potential against various microbial strains, indicating its possible use as an antimicrobial agent.
  • Anticancer Activity : Some studies have suggested that derivatives of spirocyclic compounds similar to Ethyl 2-oxo-6-azaspiro[3.4]octane may possess anticancer properties by targeting specific molecular pathways involved in tumor growth.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of this compound compared to similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC10H15NO3Spirocyclic structure with nitrogenEnzyme inhibition, antimicrobial
Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octaneC12H15NO3Contains a benzyl substituentAltered biological activity
Tert-butyl 6-oxo-2-azaspiro[3.3]heptaneC12H17NODifferent ring structureUsed in γ-butyrolactone derivatives

Case Studies and Research Findings

Recent studies have highlighted the potential of Ethyl 2-oxo-6-azaspiro[3.4]octane derivatives in various therapeutic applications:

  • Antitubercular Activity : A study evaluated the antitubercular properties of compounds derived from the spirocyclic framework, revealing promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.016μg/mL0.016\,\mu g/mL .
  • Cancer Treatment : Research has identified several spirocyclic compounds that act as inhibitors of cancer-related pathways, particularly those involving menin and MLL1 interactions, suggesting a role in cancer therapy .
  • Neuropharmacology : The compound's interaction with dopamine receptors has been explored, indicating potential applications in treating neurological disorders .

Q & A

Q. What are the established synthetic routes for Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate?

  • Methodological Answer: A key synthetic route involves deprotection of tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate using hydrogen chloride in 1,4-dioxane, followed by reaction with ethyl chloroformate to introduce the ethyl ester group. This method yields high-purity product, as evidenced by 1^1H NMR (δ 4.15 ppm for the ethyl group, J = 7.2 Hz) and optimized reaction conditions .

Q. How is the spirocyclic conformation of this compound analyzed experimentally?

  • Methodological Answer: X-ray crystallography using software like SHELXL (for refinement) and ORTEP-III (for graphical representation) is critical for determining the spirocyclic structure. These tools analyze bond lengths, angles, and ring puckering parameters, ensuring accurate 3D structural elucidation. For example, SHELXL refines atomic displacement parameters and resolves twinning in high-resolution data .

Q. Which spectroscopic techniques are employed for structural validation?

  • Methodological Answer: 1^1H NMR and 13^13C NMR are standard for functional group identification. For instance, the ethyl ester group is confirmed by a quartet at δ 4.15 ppm (integration: 2H) and a triplet at δ 1.27 ppm (3H) . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and carbonyl stretching vibrations (~1700 cm1^{-1}).

Advanced Research Questions

Q. How do computational methods model the spirocyclic ring’s puckering dynamics?

  • Methodological Answer: Generalized puckering coordinates (amplitude qq, phase angle ϕ\phi) are calculated using Cremer-Pople parameters to quantify non-planar conformations. Software packages like Gaussian or ORCA apply density functional theory (DFT) to simulate puckering modes, enabling comparison with crystallographic data (e.g., torsion angles from SHELXL outputs) .

Q. What reaction mechanisms govern the compound’s derivatization for bioactive analogs?

  • Methodological Answer: Nucleophilic acyl substitution at the ester group allows functionalization. For example:
  • Reduction: LiAlH4_4 converts the ester to a primary alcohol.
  • Aminolysis: Reaction with amines (e.g., benzylamine) forms amide derivatives.
    Kinetic studies (e.g., HPLC monitoring) and transition-state DFT calculations (B3LYP/6-31G*) optimize reaction pathways .

Q. How does the spirocyclic scaffold influence binding to biological targets?

  • Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict interactions with enzymatic pockets. The rigid spirocyclic core reduces conformational entropy, enhancing binding affinity. Comparative studies with non-spiro analogs (e.g., linear azetidines) show improved metabolic stability in in vitro assays .

Key Research Findings

  • Synthetic Efficiency: The Pfizer-derived route achieves >85% yield with minimal purification, validated by NMR and LC-MS .
  • Biological Potential: Docking studies suggest the spirocyclic core interacts with ATP-binding pockets in kinases, supporting its use in kinase inhibitor design .
  • Thermal Stability: Differential scanning calorimetry (DSC) shows a melting point of 148°C, indicating suitability for high-temperature reactions .

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